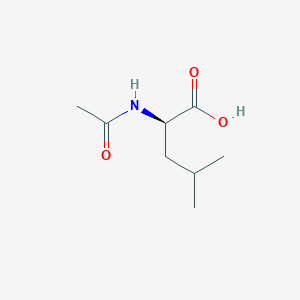

N-Acetil-D-leucina

Descripción general

Descripción

DS-1211 es un inhibidor de molécula pequeña novedoso, potente y selectivo de la fosfatasa alcalina no específica de tejido. Este compuesto se ha desarrollado a través de una colaboración de investigación entre Daiichi Sankyo y Sanford Burnham Prebys. Actualmente se está investigando su potencial para tratar trastornos de calcificación ectópica, como el pseudoxantoma elástico, al inhibir la actividad de la fosfatasa alcalina no específica de tejido .

Aplicaciones Científicas De Investigación

DS-1211 tiene varias aplicaciones de investigación científica, particularmente en los campos de la medicina y la biología. Se está investigando su potencial para tratar trastornos de calcificación ectópica, como el pseudoxantoma elástico, al inhibir la actividad de la fosfatasa alcalina no específica de tejido . Esta inhibición previene la acumulación de depósitos de calcio en los tejidos blandos, lo que puede provocar una morbilidad significativa. Además, DS-1211 ha demostrado eficacia en modelos animales y actualmente se encuentra en ensayos clínicos para evaluar su seguridad y propiedades farmacológicas en humanos .

Mecanismo De Acción

El mecanismo de acción de DS-1211 implica la inhibición de la fosfatasa alcalina no específica de tejido. Esta enzima es responsable de la hidrólisis y la inactivación del pirofosfato inorgánico, un potente inhibidor de la calcificación . Al inhibir la fosfatasa alcalina no específica de tejido, DS-1211 aumenta los niveles de pirofosfato endógeno, evitando así la calcificación ectópica en los tejidos blandos . Los objetivos moleculares y las vías implicadas en este proceso incluyen la regulación de la calcificación de la matriz extracelular en los tejidos esqueléticos y dentales .

Métodos De Preparación

La síntesis de DS-1211 implica varios pasos, incluido el desarrollo de ensayos, la selección de bibliotecas químicas y la optimización de candidatos. Las rutas sintéticas y las condiciones de reacción exactas son propiedad de la empresa y no se han divulgado completamente en el dominio público . Se sabe que el compuesto presenta una buena biodisponibilidad oral y se ha caracterizado en modelos tanto de roedores como de monos .

Análisis De Reacciones Químicas

DS-1211 principalmente se somete a reacciones de inhibición con la fosfatasa alcalina no específica de tejido. Los estudios in vitro han demostrado que DS-1211 inhibe la actividad de la fosfatasa alcalina mediante un modo de acción no competitivo. Esta inhibición es selectiva para la fosfatasa alcalina no específica de tejido y es consistente entre las especies, incluidos los humanos, los ratones y los monos . Los principales productos formados a partir de estas reacciones incluyen niveles aumentados de pirofosfato endógeno y piridoxal 5’-fosfato .

Comparación Con Compuestos Similares

DS-1211 es único en su selectividad y potencia como inhibidor de la fosfatasa alcalina no específica de tejido. Los compuestos similares incluyen otros inhibidores de la fosfatasa alcalina no específica de tejido, como los desarrollados para el tratamiento de trastornos de calcificación ectópica . DS-1211 destaca por su farmacocinética y farmacodinamia bien caracterizadas en modelos tanto de roedores como de monos . Además, DS-1211 ha mostrado efectos inhibitorios consistentes entre las especies, lo que lo convierte en un candidato prometedor para futuras investigaciones clínicas .

Actividad Biológica

N-Acetyl-D-leucine, an acetylated derivative of the essential amino acid leucine, is part of a racemic mixture known as N-acetyl-DL-leucine. This compound has garnered attention for its potential therapeutic benefits, particularly in neurological disorders. Its biological activity has been studied in various contexts, including lysosomal storage disorders and cerebellar ataxia.

N-Acetyl-D-leucine's biological activity is primarily attributed to its role in enhancing lysosomal function and influencing metabolic pathways. Research indicates that it may improve mitochondrial function and ATP production, which are critical for neuronal health. Specifically, the compound has shown promise in modulating the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is involved in cell growth and autophagy regulation .

Key Mechanisms:

- Lysosomal Function : N-Acetyl-D-leucine helps reduce lysosomal volume in cells affected by Niemann-Pick disease type C (NPC), suggesting a role in correcting lysosomal dysfunction .

- ATP Production : The compound enhances ATP production, promoting neuronal activity and survival .

- Autophagy Regulation : It may upregulate autophagy, leading to improved clearance of damaged proteins and reduced neuroinflammation .

Niemann-Pick Disease Type C

Niemann-Pick disease type C is a lysosomal storage disorder characterized by impaired lipid metabolism and progressive neurological decline. N-Acetyl-D-leucine has been evaluated for its efficacy in treating this condition:

- Study Findings : In vitro studies demonstrated that both N-acetyl-DL-leucine and its enantiomer N-acetyl-L-leucine reduced lysosomal volume in NPC1-deficient cells. However, N-acetyl-L-leucine was found to be more effective than N-acetyl-D-leucine .

- Clinical Observations : Clinical studies have reported improvements in ataxia symptoms among patients treated with N-acetyl-DL-leucine, although the D-enantiomer alone did not achieve statistical significance in some cases .

Cerebellar Ataxia

N-Acetyl-D-leucine has also been studied for its effects on various forms of cerebellar ataxia:

- Case Series : A case series involving patients with different types of cerebellar ataxia showed clinical improvement after treatment with acetyl-DL-leucine. The treatment was associated with a reduction in ataxia symptoms .

- Safety Profile : Adverse events were reported but were primarily mild to moderate, indicating a favorable safety profile for short-term use .

Parkinson’s Disease

Recent studies suggest potential applications of N-acetyl-D-leucine in the prodromal stages of Parkinson’s disease:

- Preliminary Findings : Observational studies indicated that treatment with acetyl-DL-leucine could halt disease progression and improve certain biomarkers over time . These findings highlight the need for further clinical trials to validate these effects.

Comparative Efficacy of Enantiomers

The efficacy of N-acetyl-D-leucine compared to its L-enantiomer has been a subject of investigation. The following table summarizes key findings from recent studies:

| Enantiomer | Efficacy in NPC | Efficacy in Ataxia | Safety Profile |

|---|---|---|---|

| N-Acetyl-L-Leucine | High (p<0.001) | Moderate | Favorable |

| N-Acetyl-D-Leucine | Moderate (p<0.01) | Moderate | Favorable |

Propiedades

IUPAC Name |

(2R)-2-acetamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXCEHXYPACJF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361310 | |

| Record name | N-Acetyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19764-30-8 | |

| Record name | Acetylleucine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLLEUCINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WU82GA22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.